

Technical Guide: In Vivo Metabolism of Dicarboxylic Acyl-CoAs and Related Structures

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Compound of Interest

Compound Name: 2,3-Dimethylideneoctanedioyl-CoA

Cat. No.: B15551603

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vivo metabolism of **2,3-Dimethylideneoctanedioyl-CoA** is not available in the current scientific literature. This compound is not recognized as a known endogenous metabolite. This guide therefore provides a detailed overview of the metabolic pathways responsible for the degradation of structurally related and well-characterized molecules, namely medium-chain dicarboxylic acyl-CoAs, using Octanedioyl-CoA (the saturated C8 backbone) as the primary analogue. Additionally, it discusses the known interactions of enzymes with acyl-CoAs containing methylene groups, which suggests the likely fate of compounds like **2,3-Dimethylideneoctanedioyl-CoA** in vivo.

Introduction: The Metabolism of Dicarboxylic Acids

Dicarboxylic acids (DCAs) are metabolites generated in vivo from the ω -oxidation of conventional monocarboxylic fatty acids. This process becomes particularly significant during states of high fatty acid flux or when mitochondrial β -oxidation is impaired. The resulting DCAs, such as octanedioic acid (suberic acid), are catabolized via a β -oxidation pathway that shares enzymes with fatty acid oxidation. This catabolism occurs in both mitochondria and peroxisomes, yielding acetyl-CoA and succinyl-CoA, the latter of which is anaplerotic for the Krebs cycle.^[1] The key mitochondrial enzyme for medium-chain substrates is Medium-Chain Acyl-CoA Dehydrogenase (MCAD).

The presence of unusual modifications, such as the dimethylidene groups in the requested molecule, can drastically alter metabolic fate, often converting a substrate into a potent enzyme

inhibitor.

Metabolic Pathway for Octanedioyl-CoA

The complete catabolism of an eight-carbon dicarboxylic acid involves three main stages: formation, activation, and degradation.

Formation via ω -Oxidation

Monocarboxylic fatty acids (e.g., octanoic acid) are processed in the endoplasmic reticulum by cytochrome P450 enzymes, which hydroxylate the terminal (ω) carbon. This is followed by successive oxidations to an aldehyde and then a carboxylic acid by cytosolic alcohol and aldehyde dehydrogenases, yielding the dicarboxylic acid (octanedioic acid).[1]

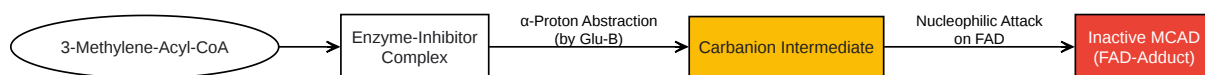
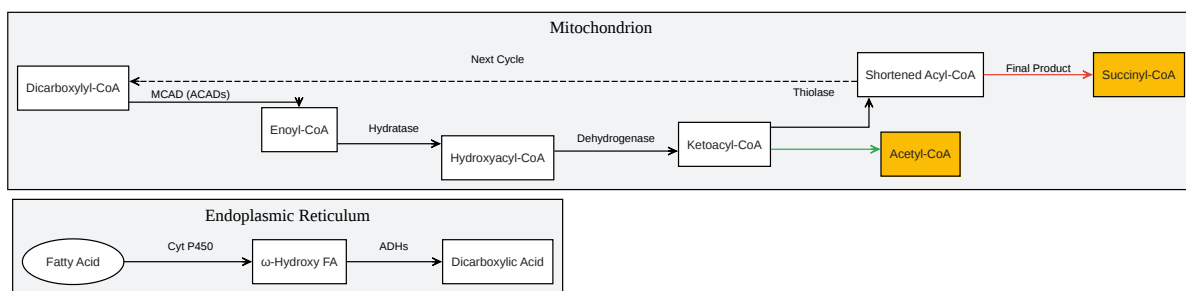
Activation to Dicarboxylyl-CoA

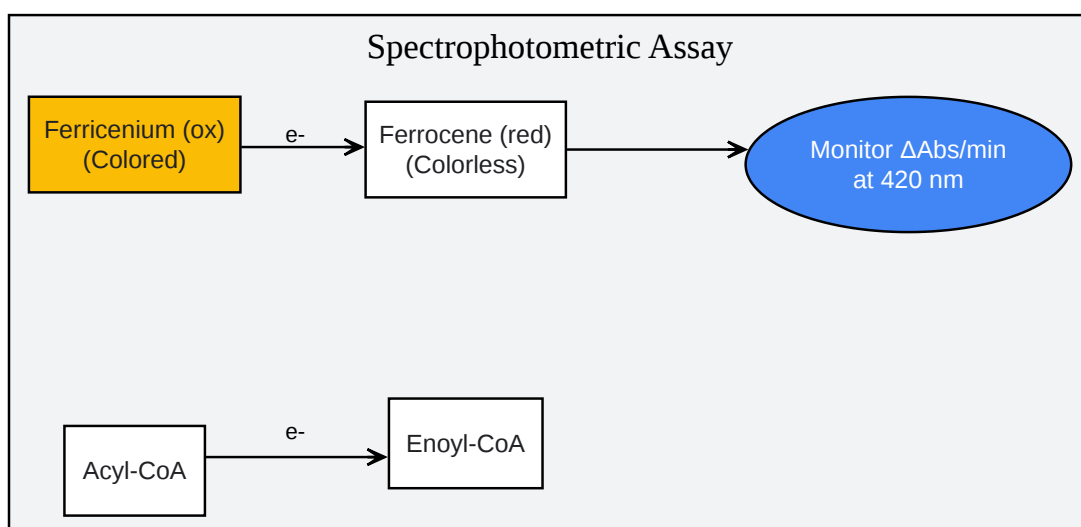
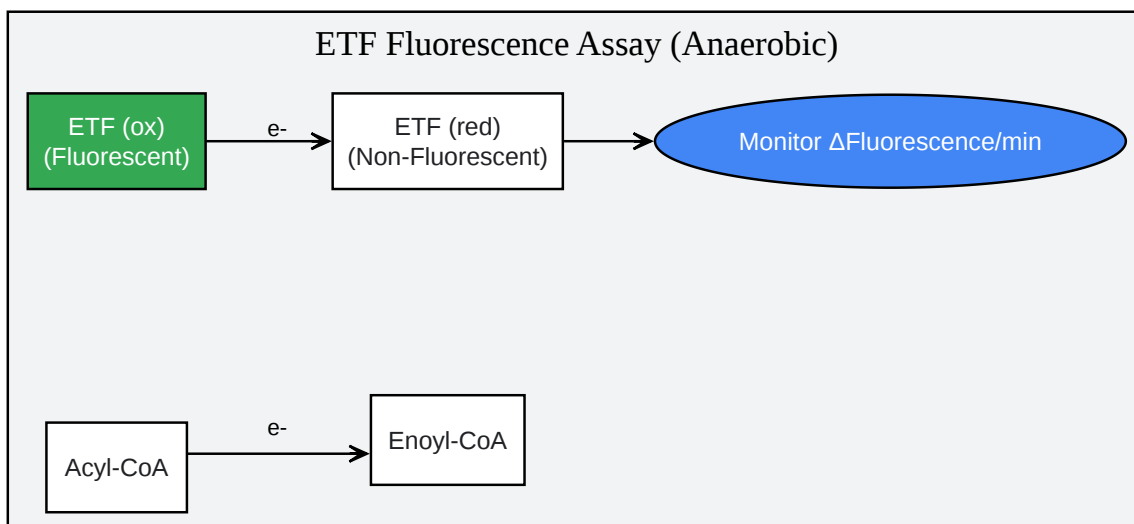
Before entering β -oxidation, the dicarboxylic acid must be activated by esterification to coenzyme A. This reaction is catalyzed by a dicarboxylyl-CoA synthetase.[2]

Degradation via β -Oxidation

Octanedioyl-CoA is degraded by β -oxidation, primarily in mitochondria and peroxisomes.[1]

The initial and rate-limiting step in the mitochondrial pathway is catalyzed by an Acyl-CoA Dehydrogenase. Given its chain length, Octanedioyl-CoA is a substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[1] The cycle proceeds to shorten the chain by two carbons, releasing acetyl-CoA. This process repeats until the final product is succinyl-CoA.





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